molecular formula C18H19NO4 B6033773 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B6033773
M. Wt: 313.3 g/mol
InChI Key: PZAOJUNMJOKFBH-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide (Fig. 1) is a synthetic amide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to the amide nitrogen. The propanamide chain terminates in a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-15-6-2-13(3-7-15)5-9-18(20)19-11-14-4-8-16-17(10-14)23-12-22-16/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAOJUNMJOKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325675
Record name N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312288-63-4
Record name N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-(4-methoxyphenyl)propanamide under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzodioxole or methoxyphenyl rings, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituted Benzodioxole Derivatives

  • N-(1,3-Benzodioxol-5-yl)-3-(4-Methoxyphenyl)propanamide (560072-77-7, ): This analog lacks the methyl bridge between the benzodioxole and the amide nitrogen. Such structural differences may impact pharmacokinetics, as methyl groups often enhance membrane permeability .
  • 3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide (): Incorporates a thiazolidinone ring with a benzodioxole-methylidene substituent.

Oxadiazole-Containing Propanamides

  • N-(4-Methoxyphenyl)-3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (): Replaces the benzodioxole group with a 1,2,4-oxadiazole ring. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which could enhance target engagement compared to the benzodioxole in the parent compound .
  • CB2-Selective Oxadiazolyl-Propanamides (): Compounds like 6a–6e feature oxadiazole cores linked to carbazole or nitrophenyl groups. These structures demonstrate cannabinoid receptor type 2 (CB2) selectivity, highlighting how heterocyclic modifications can steer receptor specificity. The target compound’s benzodioxole may lack this selectivity but could share similar synthetic routes .

Anti-Inflammatory Amides from Natural Sources

  • N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-Methoxyphenyl)prop-2-enamide (Compound 10, ) :
    Isolated from Lycium yunnanense, this propenamide derivative exhibits anti-inflammatory activity (IC₅₀ < 17.21 µM). The α,β-unsaturated carbonyl group may enhance electrophilic reactivity, contrasting with the saturated propanamide chain of the target compound. Structural differences here suggest divergent mechanisms of action .

Sulfonamide and Indomethacin Analogs

  • 3-(Indol-2-yl)-N-(Sulfonyl)propanamides () :
    These COX-2 inhibitors, such as 50 and 57 , replace the benzodioxole with sulfonamide or trifluoromethoxy groups. The sulfonamide moiety’s strong electron-withdrawing nature contrasts with the electron-rich benzodioxole, underscoring how substituents modulate enzyme inhibition profiles .

Data Table: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Potential Activity Reference
Target Compound Propanamide 1,3-Benzodioxol-5-ylmethyl, 4-MeO-Ph Undetermined
560072-77-7 () Propanamide 1,3-Benzodioxol-5-yl, 4-MeO-Ph Undetermined
Thiazolidinone Thiazolidinone-Propanamide Benzodioxole-methylidene, 4-Me-Ph Kinase/Protease Inhibition
N-(4-MeO-Ph)-Oxadiazole () Oxadiazole-Propanamide 3-(3-MeO-Ph)-Oxadiazole Metabolic Stability
CB2-Selective 6a () Oxadiazole-Propanamide 2-Cyano-4-Nitro-Ph, Carbazole CB2 Agonism
Compound 10 () Propenamide 4-MeO-Ph, Dihydroxyphenyl Anti-Inflammatory (IC₅₀ <17 µM)
Indomethacin Analog 57 () Indole-Propanamide 4-Cl-Benzoyl, SO₂-(4-CF₃O-Ph) COX-2 Inhibition

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